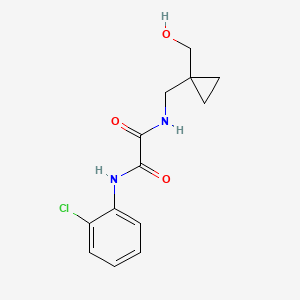

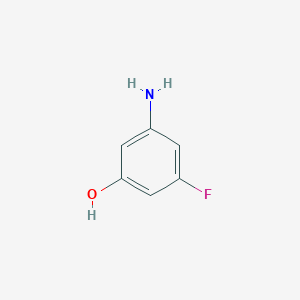

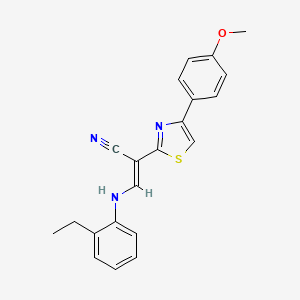

![molecular formula C24H25NO6 B2525083 3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946384-55-0](/img/structure/B2525083.png)

3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex molecule that may be related to the class of 1,4-oxazines, which have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in these studies. For instance, 1,4-oxazines have been investigated for their antidepressant activity, and the synthesis of these compounds often involves the reduction of related oxazinones . The molecular structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related 1,4-oxazines typically involves the reduction of oxazinones, as mentioned in the first paper . While the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed. The lithium aluminum hydride reduction mentioned in the paper is a common method for reducing such compounds to their corresponding alcohols or amines, which could be a step in the synthesis of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound suggests a bicyclic system containing a chromene and an oxazine ring. The presence of dimethoxyphenyl and tetrahydrofuran-2-ylmethyl substituents indicates potential sites for chemical reactivity and interactions. The stereochemistry of nitrogen-containing heterocycles, such as oxazines, has been studied using NMR spectroscopy, which provides insights into the conformation and configuration of these molecules . The conformational analysis of these compounds is crucial for understanding their chemical behavior and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the oxazine moiety and the substituents attached to it. The oxazine ring is a feature in various chemical reactions, and its reactivity can be modified by the substituents present on the ring. The papers do not provide specific reactions for the compound , but the general behavior of oxazines suggests that they could undergo nucleophilic attacks, electrophilic substitutions, and ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the dimethoxyphenyl group could affect the compound's solubility and electronic properties, while the tetrahydrofuran-2-ylmethyl group might impact its steric and electronic characteristics. The NMR spectra of related compounds provide valuable information about their physical properties, such as conformational preferences and the influence of substituents on chemical shifts . These properties are essential for understanding the behavior of the compound in different environments and could be predictive of its pharmacological properties.

Scientific Research Applications

Thermally Curable Monomers

Research on similar compounds, such as 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, demonstrates applications in developing thermally curable monomers with photodimerizable groups. These monomers exhibit unique properties, such as undergoing dimerization upon photolysis, which is critical for creating novel polymeric materials with potential applications in coatings, adhesives, and composite materials (Kiskan & Yagcı, 2007).

Catalytic Hydrogenation

The catalytic hydrogenation process of compounds bearing structural similarities has been explored for the synthesis of diverse organic compounds. For instance, the hydrogenation of dihydrooxazines without an alkoxy substituent at C-6 yields a dynamic mixture of products that can be further transformed into valuable chemical entities, such as 1,4-amino alcohols, demonstrating the compound's relevance in synthetic organic chemistry (Sukhorukov et al., 2008).

Optoelectronic Properties

Compounds incorporating oxadiazole units, for instance, have been studied for their redox, structural, and optoelectronic properties. The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives reveal their potential applications in the development of molecular wires and optoelectronic devices (Wang et al., 2006).

Palladium-Catalyzed Oxidative Cyclization

The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leading to the synthesis of tetrahydrofuran, dioxolane, oxazoline, and other heterocyclic derivatives underlines the utility of related compounds in facilitating complex organic reactions. This process enables the efficient synthesis of a wide range of heterocyclic compounds with potential pharmaceutical applications (Bacchi et al., 2005).

properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-27-16-6-7-18(22(11-16)28-2)19-10-15-5-8-21-20(23(15)31-24(19)26)13-25(14-30-21)12-17-4-3-9-29-17/h5-8,10-11,17H,3-4,9,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBPZAACGITVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5CCCO5)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

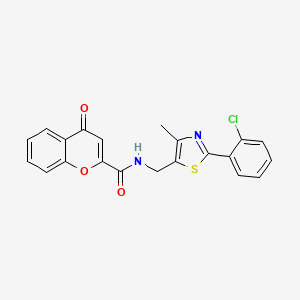

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

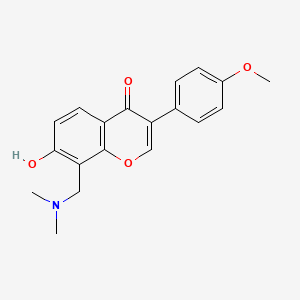

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

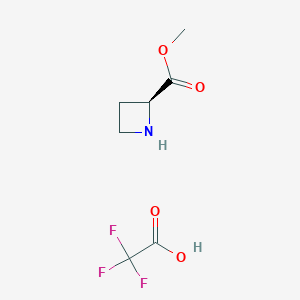

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)